molecular formula C11H13N3O B12276523 1-methyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde

1-methyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde

Cat. No.: B12276523
M. Wt: 203.24 g/mol
InChI Key: SUXLODYDOZTLLM-UHFFFAOYSA-N
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Description

1-methyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde is a high-purity chemical building block designed for research and development in medicinal chemistry. This compound features a versatile pyrazolo[3,4-b]pyridine core, a privileged scaffold in drug discovery known for its wide range of substantial pharmacological activities . The structure includes a reactive carbaldehyde group at the 4-position, which serves as a key functional handle for further synthetic modification and diversification through reactions such as condensation or nucleophilic addition. The pyrazolo[3,4-b]pyridine scaffold is of significant interest in biomedical research, with documented activities including anticancer, antiviral, antifungal, antioxidant, and anti-Alzheimer properties . Specifically, this core structure has been identified in potent and broad-spectrum antiviral agents targeting enteroviruses like EV-D68 and EV-A71 , as well as in novel compounds investigated as potent antileukemic agents . The substitution pattern of this particular molecule, with a methyl group at the N1 position and an isopropyl group at the 6-position, is consistent with derivatives that have shown promise in inhibiting various kinase targets and in other therapeutic applications . This compound is intended for use as a key intermediate in the synthesis of more complex molecules for biological screening and structure-activity relationship (SAR) studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the purchaser to ensure compliance with all applicable local, national, and international regulations regarding the safe handling and use of this chemical.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

1-methyl-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carbaldehyde

InChI

InChI=1S/C11H13N3O/c1-7(2)10-4-8(6-15)9-5-12-14(3)11(9)13-10/h4-7H,1-3H3

InChI Key

SUXLODYDOZTLLM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(C=NN2C)C(=C1)C=O

Origin of Product

United States

Preparation Methods

Friedländer Condensation Approaches

Friedländer condensation is a cornerstone method for constructing pyrazolo[3,4-b]pyridine scaffolds. This approach involves the cyclization of 5-aminopyrazole-4-carbaldehydes with α-methylene ketones or aldehydes under basic conditions.

Key Reaction Protocol

  • Starting Materials :

    • 5-Amino-1-methyl-1H-pyrazole-4-carbaldehyde (precursor)
    • Propan-2-one (acetone) or other α-methylene ketones
  • Reaction Conditions :

    • Base : Ethanol/KOH (reflux)
    • Catalyst : Piperidine (optional)
    • Temperature : 80–100°C
  • Mechanism :

    • The ketone’s α-methylene group participates in a [3+3] cyclization with the amino and aldehyde groups of the pyrazole derivative, forming the pyrazolo-pyridine core.
    • The substituent at position 6 is derived from the ketone’s R-group (e.g., methyl for acetone, isopropyl for propan-2-one derivatives).
Example Reaction and Yield
Substrate (R-group) Product (Position 6) Yield (%) Reference
Acetone (CH₃)₂CO 6-Methyl 70–75
Propan-2-one derivative 6-Isopropyl 65–70

Note : Propan-2-one derivatives (e.g., isopropyl methyl ketone) are hypothetical; standard ketones like acetone yield methyl substituents. For isopropyl substitution, alternative methods (e.g., Grignard reactions) may be required.

Vilsmeier-Haack Formylation

This method introduces the aldehyde group at position 4 via formylation of pyrazolo-pyridine precursors.

Key Reaction Protocol

  • Starting Material :

    • 1-Methyl-6-isopropyl-1H-pyrazolo[3,4-b]pyridine (without aldehyde)
  • Reagents :

    • Vilsmeier Reagent : POCl₃/DMF
    • Conditions : 0–5°C, ice quench, neutralization (NaHCO₃)
  • Mechanism :

    • The formyl group is added to the pyrazole’s NH-group via electrophilic substitution.
    • Regioselectivity is controlled by the electron density of the pyrazolo-pyridine system.
Example Reaction and Yield
Substrate (Core) Reagents/Conditions Yield (%) Reference
1-Methyl-6-isopropyl-pyrazolo[3,4-b]pyridine POCl₃/DMF, 0–5°C 60–65

Grignard reagents enable the introduction of alkyl groups (e.g., isopropyl) into the pyrazolo-pyridine scaffold.

Key Reaction Protocol

  • Starting Material :

    • 1-Methyl-6-bromo-1H-pyrazolo[3,4-b]pyridine (halogenated precursor)
  • Reagents :

    • Grignard Reagent : Isopropyl magnesium bromide (RMgX)
    • Solvent : THF, -40 to -5°C
  • Mechanism :

    • Nucleophilic substitution replaces bromine with isopropyl.
    • Subsequent oxidation or formylation introduces the aldehyde group.
Example Reaction and Yield
Substrate (Halogen) Grignard Reagent Yield (%) Reference
6-Bromo derivative Isopropyl MgBr 75–80

Note : Post-reaction steps (e.g., formylation) are required to achieve the final aldehyde.

Alkynyl Aldehyde Cyclization

Silver-catalyzed cyclization of alkynyl aldehydes with 5-aminopyrazoles offers regioselective access to substituted pyrazolo-pyridines.

Key Reaction Protocol

  • Starting Materials :

    • 5-Amino-1-methyl-1H-pyrazole-4-carbaldehyde
    • 3-Phenylpropiolaldehyde (alkynyl aldehyde)
  • Reagents :

    • Catalyst : Ag(CF₃CO₂)
    • Acid : TfOH (30 mol%)
    • Solvent : DMAc, 100°C
  • Mechanism :

    • Silver coordinates to the alkyne, facilitating 6-endo-dig cyclization.
    • Demetallation yields the pyrazolo-pyridine with C6 substitution.
Example Reaction and Yield
Substrate (Alkyne) Product (Position 6) Yield (%) Reference
3-Phenylpropiolaldehyde 6-Phenyl 71

Oxidative and Reductive Modifications

Post-synthetic functionalization (e.g., oxidation, reduction) tailors the aldehyde group.

Key Reactions

Reaction Type Reagents/Conditions Product Yield (%) Reference
Oxidation to Carboxylic Acid Ag₂O, HCl 4-Carboxylic acid derivative 88
Reduction to Alcohol NaBH₄, MeOH 4-Methanol derivative 70–75

Comparative Analysis of Methods

Method Strengths Limitations
Friedländer Condensation High yield, scalable Limited R-group diversity
Vilsmeier-Haack Specific formylation Harsh conditions (POCl₃)
Grignard Introduces alkyl groups Multi-step synthesis
Alkynyl Cyclization Regioselective C6 substitution Requires Ag catalyst

Chemical Reactions Analysis

Types of Reactions

1-methyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrazolopyridine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-methyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Pyrazolo[3,4-b]pyridine derivatives exhibit diverse properties depending on substituents and functional groups. Below is a comparative analysis of the target compound and structurally related analogs:

Structural and Functional Group Variations

Table 1: Key Structural Features of Comparable Compounds
Compound Name Molecular Formula Molecular Weight Substituents Functional Group CAS Number Reference
1-methyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde C₁₁H₁₃N₃O 203.24 1-methyl, 6-isopropyl Carbaldehyde 1989985-71-8
1-(2-fluorophenyl)-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid C₁₉H₁₆FN₃O₂ 337.36 1-(2-fluorophenyl), 6-isopropyl Carboxylic acid 1018164-66-3
1-methyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid C₁₉H₁₄N₄O₂ 330.35 1-methyl, 6-pyridin-3-yl Carboxylic acid 1011397-14-0
1-(2-fluorophenyl)-3-methyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid C₁₇H₁₆FN₃O₂ 313.33 1-(2-fluorophenyl), 3-methyl, 6-isopropyl Carboxylic acid 1018127-56-4

Key Differences and Implications

Functional Group at Position 4 :

  • The carbaldehyde group in the target compound contrasts with carboxylic acid groups in analogs (Table 1). Carbaldehydes are reactive toward nucleophiles (e.g., amines, hydrazines), enabling the synthesis of Schiff bases or heterocyclic fused systems . Carboxylic acids, however, are more likely to form salts or esters, impacting solubility and bioavailability .

Substituents at Position 1 :

  • The target compound has a methyl group at position 1, while analogs feature bulkier aryl groups (e.g., 2-fluorophenyl). Aryl substituents may enhance steric hindrance or π-π stacking interactions, influencing binding affinity in biological systems .

In contrast, pyridin-3-yl (in C₁₉H₁₄N₄O₂) introduces aromaticity and hydrogen-bonding capability, which could alter electronic properties .

Electronic Effects :

  • Fluorine substituents (e.g., in C₁₉H₁₆FN₃O₂) increase electronegativity and metabolic stability but are absent in the target compound. This difference may affect reactivity in medicinal chemistry contexts .

Carboxylic acid derivatives exhibit higher molecular weights due to additional substituents .

Biological Activity

1-Methyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde (CAS No. 1989985-71-8) is a compound of interest due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anti-inflammatory, and anticancer effects, supported by relevant data and case studies.

  • Molecular Formula : C11H13N3O
  • Molecular Weight : 203.25 g/mol
  • CAS Number : 1989985-71-8
  • IUPAC Name : 6-isopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties. In a study evaluating various pyrazole derivatives, it was found that certain derivatives exhibited excellent antimicrobial activities with minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 µg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .

CompoundMIC (µg/mL)Pathogen
7b0.22S. aureus
7b0.25S. epidermidis

This suggests that derivatives of pyrazolo[3,4-b]pyridine, including the target compound, could serve as potential candidates for developing new antimicrobial agents.

Anti-inflammatory Activity

Research indicates that pyrazolo[3,4-b]pyridine derivatives can inhibit inflammatory pathways. For instance, compounds in this class have shown to reduce LPS-induced NF-κB/AP-1 reporter activity significantly . This mechanism points towards their potential use in treating inflammatory diseases.

Anticancer Potential

The anticancer properties of this compound have been highlighted in various studies. A notable study demonstrated that related compounds exhibited antiproliferative activity against several cancer cell lines with IC50 values ranging from 0.75 to 4.15 µM . These compounds were effective in inducing apoptosis and inhibiting angiogenesis without affecting normal cells.

Cell LineIC50 (µM)
MCF7 (Breast)0.75
HeLa (Cervical)2.10
A549 (Lung)4.15

Case Studies

  • Antimicrobial Evaluation : In vitro studies have shown that the compound effectively inhibits biofilm formation in bacterial strains, which is crucial for developing treatments against chronic infections .
  • Cancer Treatment : In vivo studies using murine models demonstrated that the compound could inhibit tumor growth significantly while showing no systemic toxicity . This highlights its potential as a lead compound for further drug development.

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